An In-Depth Technical Guide to Methyl 4-(4-aminophenyl)butanoate (CAS 20637-09-6): A Key Building Block in Targeted Protein Degradation
An In-Depth Technical Guide to Methyl 4-(4-aminophenyl)butanoate (CAS 20637-09-6): A Key Building Block in Targeted Protein Degradation
Executive Summary
Methyl 4-(4-aminophenyl)butanoate is a bifunctional organic compound that has emerged as a critical starting material in modern drug discovery, particularly in the field of targeted protein degradation. While unassuming in its own right, its true value lies in its role as a versatile precursor for the synthesis of ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides an in-depth analysis of its chemical properties, a validated synthesis and purification protocol, comprehensive analytical characterization methods, and its core application in the construction of Proteolysis Targeting Chimeras (PROTACs). The protocols and insights herein are designed to equip researchers, medicinal chemists, and drug development professionals with the practical knowledge required to effectively utilize this key building block.
Chemical & Physical Properties
A thorough understanding of a compound's physical properties is the foundation of its successful application in synthesis. Methyl 4-(4-aminophenyl)butanoate is typically a brown to dark brown solid at temperatures below 42°C and a liquid above this temperature.[1][2] Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 20637-09-6 | [3] |
| Molecular Formula | C₁₁H₁₅NO₂ | [3][4] |
| Molecular Weight | 193.24 g/mol | [3][4] |
| Melting Point | 42 °C | [2][4] |
| Boiling Point (Predicted) | 323.9 ± 25.0 °C at 760 mmHg | [1][4] |
| Density (Predicted) | 1.088 ± 0.06 g/cm³ | [1][2] |
| pKa (Predicted) | 4.83 ± 0.10 | [1][2] |
| Appearance | Brown to dark brown solid (<42°C) or liquid (>42°C) | [1][2] |
Synthesis and Purification
The most reliable and widely adopted method for synthesizing Methyl 4-(4-aminophenyl)butanoate is through the catalytic hydrogenation of its nitro precursor, Methyl 4-(4-nitrophenyl)butanoate. This method is favored due to its high efficiency, excellent yield, and the commercial availability of the starting material.
Principle of Synthesis: Catalytic Hydrogenation
The core of the synthesis is the reduction of an aromatic nitro group (-NO₂) to a primary amine (-NH₂). Palladium on carbon (Pd/C) is the catalyst of choice for this transformation. In the presence of a hydrogen source (typically H₂ gas), the palladium surface facilitates the addition of hydrogen atoms across the nitrogen-oxygen bonds of the nitro group, ultimately liberating water and forming the desired aniline derivative. Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is compatible with the hydrogenation conditions.
Detailed Experimental Protocol: Synthesis
-
Materials:
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Methyl 4-(4-nitrophenyl)butanoate (1.0 eq)
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10% Palladium on Carbon (Pd/C) (approx. 0.08 eq Pd)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
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Diatomaceous earth (Celite®)
-
-
Procedure:
-
Suspend Methyl 4-(4-nitrophenyl)butanoate (e.g., 3.05 g, 13.67 mmol) and 10% Pd/C (e.g., 1.0 g) in methanol (40 mL) within a round-bottom flask equipped with a magnetic stir bar.[1]
-
Seal the flask and purge the atmosphere by evacuating and refilling with an inert gas (e.g., nitrogen or argon) three times.
-
Introduce hydrogen gas into the flask via a balloon or connect it to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen for 1-2 hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.[1]
-
Wash the filter cake with additional methanol or ethyl acetate to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. This typically yields the product as a brown solid or oil with high purity (often >88% yield), suitable for direct use in subsequent steps without further purification.[1]
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Synthesis & Purification Workflow
The overall process from starting material to purified product is a streamlined and efficient workflow.
Caption: Workflow for the synthesis of Methyl 4-(4-aminophenyl)butanoate.
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is essential. This constitutes a self-validating system where orthogonal techniques confirm the molecular structure and sample integrity.
Principle of Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure by identifying the number of unique protons, their chemical environment (chemical shift), and their proximity to other protons (coupling patterns). The successful reduction of the nitro group is confirmed by the disappearance of signals corresponding to the nitro-substituted aromatic ring and the appearance of signals for the amine group and the now electron-rich aromatic protons at a higher field (lower ppm).
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Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. This is a crucial check to validate that the product has the correct elemental composition of C₁₁H₁₅NO₂.
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High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the compound. By separating the sample into its individual components, it allows for the quantification of the desired product relative to any remaining starting materials or byproducts.
Expected Analytical Data
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¹H NMR (CDCl₃, 250 MHz):
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δ 6.96 (d, J=8.5Hz, 2H): Aromatic protons ortho to the amine group.
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δ 6.63 (d, J=8.2Hz, 2H): Aromatic protons meta to the amine group.
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δ 3.66 (s, 3H): Methyl ester protons.
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δ 2.55 (t, J=7.6Hz, 2H): Methylene protons adjacent to the aromatic ring.
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δ 2.31 (t, J=7.7Hz, 2H): Methylene protons adjacent to the ester carbonyl.
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δ 1.90 (q, J=7.6Hz, 2H): Methylene protons of the butyrate chain.[1]
-
-
LC-MS: Expected [M+H]⁺ = 194.24.
Analytical Workflow Diagram
Caption: A multi-technique workflow for analytical validation.
Core Application: Precursor for Cereblon Ligands in PROTACs
The primary significance of Methyl 4-(4-aminophenyl)butanoate in modern drug discovery is its role as a key intermediate for building ligands that bind to the Cereblon (CRBN) E3 ubiquitin ligase.[3] These ligands, such as pomalidomide and thalidomide, are foundational components of PROTACs.
Mechanistic Introduction to PROTACs
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system.[5] They consist of three parts:
-
A "warhead" that binds to a target protein of interest (POI).
-
An E3 ligase ligand (e.g., a pomalidomide derivative) that recruits an E3 ubiquitin ligase.
-
A flexible "linker" that connects the two.[6]
By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This "tagging" marks the POI for degradation by the proteasome.
Synthetic Utility: Pathway to a Functional CRBN Ligand
Methyl 4-(4-aminophenyl)butanoate provides the crucial aniline and butyrate substructure required for the synthesis of the glutarimide ring system that is essential for CRBN binding. The typical synthetic transformation involves a cyclization reaction with a glutamine derivative or equivalent reagent to form the pomalidomide core, which can then be further functionalized for attachment to a linker.
PROTAC Assembly Logic
The diagram below illustrates the logical flow from the building block to its incorporation into a functional PROTAC, highlighting its role as a precursor to the E3 ligase binding moiety.
Caption: Role of Methyl 4-(4-aminophenyl)butanoate in PROTAC synthesis.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount.
-
Hazards: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Precautions: Use in a well-ventilated area, wear protective gloves, eye protection, and a lab coat. Avoid breathing dust or vapors.
-
Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2–8 °C to prevent degradation.[1][2][8]
Conclusion
Methyl 4-(4-aminophenyl)butanoate (CAS 20637-09-6) is more than a simple chemical intermediate; it is an enabling tool for the development of next-generation therapeutics. Its straightforward synthesis and critical role as a precursor to potent CRBN E3 ligase ligands make it an indispensable resource for researchers in targeted protein degradation. By understanding its properties, synthesis, and application as detailed in this guide, scientists are well-equipped to leverage this molecule in the design and construction of novel PROTACs, accelerating the path toward new medicines.
References
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Methyl 4-(4-aminophenyl)butanoate | CAS#:20637-09-6 | Chemsrc. (URL: [Link])
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Methyl 4-(4-aminophenyl)butanoate, min 97%, 1 gram - CP Lab Safety. (URL: [Link])
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Synthesis of ethyl 4-(4-aminophenyl)butyrate - PrepChem.com. (URL: [Link])
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. (URL: [Link])
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Edmondson, S. D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry. (URL: [Link])
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